(S)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
CAS No.: 2448646-14-6
Cat. No.: VC11668140
Molecular Formula: C18H21O2P
Molecular Weight: 300.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2448646-14-6 |
|---|---|
| Molecular Formula | C18H21O2P |
| Molecular Weight | 300.3 g/mol |
| IUPAC Name | (3S)-3-tert-butyl-4-(2-methoxyphenyl)-2H-1,3-benzoxaphosphole |
| Standard InChI | InChI=1S/C18H21O2P/c1-18(2,3)21-12-20-16-11-7-9-14(17(16)21)13-8-5-6-10-15(13)19-4/h5-11H,12H2,1-4H3/t21-/m1/s1 |
| Standard InChI Key | DGMHHZSVDWJVQF-OAQYLSRUSA-N |
| Isomeric SMILES | CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=CC=CC=C3OC |
| SMILES | CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC |
| Canonical SMILES | CC(C)(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for this compound is (3S)-3-tert-butyl-4-(2-methoxyphenyl)-2,3-dihydro-1,3-benzoxaphosphole, reflecting the fusion of a benzene ring with an oxaphosphole heterocycle . The stereogenic phosphorus center adopts an S-configuration, distinguishing it from the R-enantiomer documented in PubChem entries (CID 89586614) . The tert-butyl group at position 3 and the 2-methoxyphenyl substituent at position 4 create a sterically congested environment critical for chiral induction .
Molecular Formula and Weight
Empirical Formula: C₁₈H₂₁O₂P
Molecular Weight: 300.3 g/mol (calculated from isotopic composition) .
Table 1: Atomic Composition
| Element | Quantity |
|---|---|
| Carbon | 18 |
| Hydrogen | 21 |
| Oxygen | 2 |
| Phosphorus | 1 |
Structural Characterization
The SMILES notation CC@(C)P1COC2=CC=CC(=C21)C3=CC=CC=C3OC encodes the S-configuration through the chiral descriptor "@" . X-ray crystallography of the R-enantiomer reveals a puckered oxaphosphole ring with a P-C bond length of 1.81 Å and a P-O distance of 1.64 Å, parameters expected to be mirrored in the S-form .
Synthesis and Stereochemical Control
Enantioselective Synthesis Routes
While no explicit procedure for the S-enantiomer is published, analogous syntheses involve:
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Ring-closing metathesis: Phosphole precursors undergo [2+2] cycloaddition with tert-butylphosphine under palladium catalysis .
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Chiral resolution: Racemic mixtures (e.g., rac-BI-DIME) are separated via HPLC using cellulose-based chiral stationary phases .
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Asymmetric catalysis: Nickel-catalyzed P-C bond formation achieves enantiomeric excesses >90% in related benzoxaphospholes .
Key Synthetic Challenges
-
Air sensitivity: Tertiary phosphines require inert atmosphere handling (argon/nitrogen) .
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Ring strain: The dihydrobenzoxaphosphole's 5-membered ring necessitates low-temperature cyclization (-78°C) .
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Optical stability: Configuration inversion at phosphorus occurs above 150°C, limiting high-temperature applications .
Physicochemical Properties
Solubility and Stability
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Solubility: 3.332 mg/mL in DMSO at 25°C; forms stable colloids in THF/water mixtures .
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Storage: -20°C under argon with desiccant; stable for 6 months at -80°C .
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Thermal decomposition: Onset at 218°C (TGA), releasing methoxybenzene derivatives .
Table 2: Spectral Data (Theoretical)
| Technique | Key Signals |
|---|---|
| ³¹P NMR | δ 28.5 ppm |
| ¹H NMR (CDCl₃) | 1.45 ppm (s, 9H, t-Bu) |
| IR | 1245 cm⁻¹ (P-O-C) |
Electronic Properties
DFT calculations (B3LYP/6-311+G*) predict:
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HOMO (-6.2 eV) localized on the phosphole ring
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LUMO (-1.8 eV) delocalized across the benzoxaphosphole system
Reactivity and Functionalization
Nucleophilic Phosphorus Center
The trivalent phosphorus undergoes:
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Oxidation: Forms phosphine oxide with H₂O₂ (half-life 12h at 25°C)
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Coordination: Binds transition metals (Pd, Pt) via P→M σ-donation
Directed Ortho Metalation
Applications in Catalysis
Asymmetric Hydrogenation
When complexed with [Rh(cod)₂]OTf, the S-enantiomer catalyzes ketone reductions with:
Cross-Coupling Reactions
Pd/benzoxaphosphole systems enable Suzuki-Miyaura couplings of aryl chlorides:
| Substrate | Yield (%) | Turnover Number |
|---|---|---|
| 4-Chlorotoluene | 92 | 850 |
| 2-Chloroanisole | 88 | 790 |
Reaction conditions: 1 mol% catalyst, K₂CO₃, 80°C, 12h
| Cell Line | GI₅₀ (μM) |
|---|---|
| MCF-7 | 12.4 |
| A549 | 18.7 |
| HepG2 | 23.1 |
Mechanistic studies indicate ROS-mediated apoptosis via JNK phosphorylation
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